2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide
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Description
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O5 and its molecular weight is 425.445. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Anticancer Agents
Research has focused on the synthesis of compounds with anticancer potential, where derivatives similar to the mentioned compound have been designed and synthesized. For instance, the study by Al-Sanea et al. (2020) explores the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives against a range of cancer cell lines, demonstrating potential anticancer applications (Al-Sanea et al., 2020).
Development of Anti-Inflammatory and Analgesic Agents
Another avenue of research involves the synthesis of novel compounds for potential anti-inflammatory and analgesic applications. Abu‐Hashem et al. (2020) synthesized novel derivatives derived from visnaginone and khellinone, showcasing analgesic and anti-inflammatory activities, suggesting the chemical framework's relevance in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Radioligand Development for Imaging
The compound's structure is closely related to those used in developing selective radioligands for imaging applications, such as Dollé et al. (2008) research on radiosynthesis of [18F]PBR111 for imaging the translocator protein (18 kDa) with PET. This demonstrates the compound's potential in contributing to advancements in diagnostic imaging techniques (Dollé et al., 2008).
Synthesis and Evaluation of Antimicrobial Agents
Compounds with a similar structure have also been synthesized and evaluated for their antimicrobial properties. For example, the work by Hossan et al. (2012) on synthesizing pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates significant antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Pharmacological Evaluation of Novel Derivatives
Research by Faheem (2018) on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazoles novel derivatives highlights the toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of related compounds, underscoring the diverse pharmacological applications of this chemical structure (Faheem, 2018).
properties
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5/c1-3-17-23-19(24-31-17)18-15-9-4-5-10-25(15)21(29)26(20(18)28)12-16(27)22-13-7-6-8-14(11-13)30-2/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDABKILACEDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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